Product packaging for 2-Methyl-4-perfluorohexyl-2-butanol(Cat. No.:CAS No. 269394-08-3)

2-Methyl-4-perfluorohexyl-2-butanol

Cat. No.: B12580357
CAS No.: 269394-08-3
M. Wt: 306.17 g/mol
InChI Key: RQVWCCCEFXMBKB-UHFFFAOYSA-N
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Description

Overview of Fluorinated Organic Compounds and the Perfluoroalkyl Moiety

Fluorinated organic compounds are molecules where at least one hydrogen atom has been replaced by a fluorine atom. noaa.govepa.gov This substitution dramatically alters the compound's properties due to the high electronegativity and small size of fluorine, and the exceptional strength of the carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. alfa-chemistry.comnih.gov These characteristics impart high thermal and chemical stability, low surface energy, and unique reactivity to the molecules. youtube.com

A key structural feature in many of these compounds is the perfluoroalkyl moiety, a chain of carbon atoms where all hydrogen substituents have been replaced by fluorine atoms (C_nF_{2n+1}–). nih.gov This moiety is both hydrophobic (water-repelling) and lipophobic (fat-repelling), contributing to the unique surfactant properties of many fluorinated substances. clu-in.org The stability of the perfluoroalkyl group is a defining feature, rendering these compounds resistant to degradation. d-nb.info

Classification and Structural Characteristics of Branched Alcohols within the Fluorinated Compound Landscape

Within the vast family of fluorinated compounds, alcohols represent an important subclass. Fluoroalcohols are organofluorine compounds containing an alcohol functional group (–OH) and at least one C-F bond. wikipedia.org They can be broadly classified as perfluoroalcohols, where all carbons are fully fluorinated, or partially fluorinated alcohols. wikipedia.org Most primary and secondary perfluoroalcohols are unstable; however, tertiary alcohols like nonafluoro-tert-butyl alcohol exhibit greater stability. wikipedia.org

Branched fluorinated alcohols, such as 2-Methyl-4-perfluorohexyl-2-butanol, are a specific category whose structural isomers can exhibit different physicochemical properties compared to their linear counterparts. eurofins.com The presence of branching can influence a compound's boiling point, density, and solubility, as well as its environmental behavior and bioaccumulation potential. eurofins.comfrontiersin.org The manufacturing process, such as electrochemical fluorination (ECF), can lead to a mixture of linear and branched isomers. eurofins.com

Research Significance of this compound and Related Branched Fluorinated Alcohols in Contemporary Chemical Science

The study of branched fluorinated alcohols like this compound is significant for several reasons. From a synthetic perspective, these compounds serve as valuable building blocks for creating more complex fluorinated molecules, including pharmaceuticals, agrochemicals, and advanced materials. youtube.comontosight.ai The introduction of a branched fluorinated chain can fine-tune the properties of a target molecule, affecting its stability, reactivity, and biological activity. nih.gov

Furthermore, understanding the behavior of specific isomers is crucial. Research has shown that branched and linear isomers can have different toxicological profiles and environmental fates. eurofins.comnih.gov Therefore, detailed studies on individual compounds like this compound are essential for a comprehensive understanding of the broader class of per- and polyfluoroalkyl substances (PFAS).

Interdisciplinary Research Imperatives in Fluorinated Alcohol Chemistry and Environmental Studies

The widespread use and environmental persistence of fluorinated compounds necessitate a multidisciplinary research approach. nih.govacs.org The study of fluorinated alcohols intersects chemistry, biology, and environmental science. nih.govacs.org Key research imperatives include:

Developing novel synthetic methodologies: Efficient and selective methods for synthesizing specific fluorinated alcohols are needed to facilitate further research and application. nih.gov

Understanding structure-property relationships: Correlating the molecular structure of fluorinated alcohols with their physical, chemical, and biological properties is crucial for designing new materials and predicting their behavior. nih.gov

Investigating environmental fate and transport: Research into how these compounds move through and persist in the environment is vital for assessing their long-term impact. d-nb.infonih.gov This includes studying their degradation pathways, which can lead to the formation of other persistent perfluorinated acids. researchgate.net

Assessing biological interactions: Understanding how these molecules interact with biological systems is fundamental to evaluating their potential applications in medicine and their environmental impact. acs.orgnih.gov

Chemical Compound Information

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11F9O B12580357 2-Methyl-4-perfluorohexyl-2-butanol CAS No. 269394-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5,6,6,7,7,8,8,8-nonafluoro-2-methyloctan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F9O/c1-5(2,19)3-4-6(10,11)7(12,13)8(14,15)9(16,17)18/h19H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVWCCCEFXMBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F9O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895275
Record name 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269394-08-3
Record name 5,5,6,6,7,7,8,8,8-Nonafluoro-2-methyloctan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Chemical Transformations of 2 Methyl 4 Perfluorohexyl 2 Butanol

Established Approaches for the Synthesis of Branched Perfluoroalkyl Alcohols

The construction of tertiary alcohols containing perfluoroalkyl chains can be achieved through several established synthetic strategies. These methods typically involve the formation of a key carbon-carbon bond adjacent to the hydroxyl-bearing carbon.

Nucleophilic Perfluoroalkylation Reactions Leading to Tertiary Alcohols

One of the most direct methods for synthesizing tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. In the context of 2-Methyl-4-perfluorohexyl-2-butanol, this can be envisioned in two primary ways: the addition of a methyl nucleophile to a perfluorohexyl-containing ketone or the addition of a perfluorohexyl nucleophile to acetone.

The reaction of a Grignard reagent, such as methylmagnesium chloride, with a suitable ketone is a classic method for forming tertiary alcohols. For instance, the synthesis of 2-methyl-4-phenyl-2-butanol (B93477) is achieved by reacting benzylacetone (B32356) with methylmagnesium chloride. chemicalbook.com Analogously, the synthesis of this compound could be achieved via the reaction of 5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluorodecan-2-one (B14336788) with a methyl organometallic reagent.

Conversely, the addition of perfluoroalkyl nucleophiles to carbonyl compounds is a well-established method for creating fluorinated alcohols. acs.org Reagents like (perfluoroalkyl)trimethylsilanes can be used for the nucleophilic perfluoroalkylation of ketones and aldehydes. acs.org The activation of alcohols toward nucleophilic substitution is also a relevant strategy, where an alcohol is converted into a better leaving group, such as an alkyl halide, which can then undergo further reactions. unco.edu

Radical Addition Reactions to Perfluoroalkylethylenes for Branched Structures

Radical addition reactions provide an alternative pathway to branched fluorinated compounds. The radical addition of simple alcohols to unactivated alkenes, promoted by hydrogen bonding, has been shown to be an effective method for hydroxyalkylation. This process involves the site-specific cleavage of the α-hydroxyl C-H bond in the alcohol and its addition across the double bond of the alkene, allowing for an atom-economical synthesis of various alcohols, including polyfluorinated ones. rsc.org

For the synthesis of a branched structure like this compound, a potential route could involve the radical addition of isopropanol (B130326) to a perfluoroalkylethylene. For example, the reaction of styrene (B11656) with isopropanol at elevated temperatures is known to produce 2-methyl-4-phenyl-2-butanol. google.comgoogle.com A similar radical-initiated reaction with a perfluorohexyl-substituted ethylene (B1197577) could yield the target tertiary alcohol.

Hydroboration-Oxidation and Related Methods for Fluorinated Alcohols

Hydroboration-oxidation is a powerful two-step process for the anti-Markovnikov hydration of alkenes to produce alcohols. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction is stereospecific, involving a syn addition of the hydroborane to the alkene. masterorganicchemistry.comyoutube.com While typically leading to primary or secondary alcohols, under specific conditions, it can be used to generate tertiary alcohols. acs.org

An examination of the hydroboration of substituted fluoroolefins has revealed that in some cases, tertiary alcohols can be formed. acs.org The regioselectivity of the hydroboration of perfluoroalkyl(aryl)ethylenes can be controlled, and while it often yields Markovnikov products, the choice of rhodium catalysts and boranes can alter the outcome. acs.org The hydroboration of 1,1,2-perfluoroalkyl(aryl)ethylenes, for example, has been shown to yield tertiary alcohols upon oxidation. acs.org This suggests that a suitably substituted perfluorohexyl alkene could undergo hydroboration-oxidation to form this compound.

Table 1: Comparison of Established Synthetic Approaches for Branched Alcohols

Method General Reactants Key Features Potential for this compound
Nucleophilic Addition Ketone + Organometallic Reagent Direct C-C bond formation at the carbonyl carbon. High potential via addition of a methyl nucleophile to a perfluorohexyl ketone.
Radical Addition Alkene + Alcohol (radical initiator) Atom-economical, can utilize simple starting materials. Feasible through addition of isopropanol to a perfluorohexyl-substituted ethylene.
Hydroboration-Oxidation Fluoroalkene + Borane reagent, then Oxidation Typically anti-Markovnikov; can form tertiary alcohols with specific substrates. Possible with a specifically substituted perfluorohexyl alkene.

Novel Synthetic Routes and Catalytic Systems for Fluorinated Alcohols

Recent research has focused on developing more sophisticated synthetic methods that offer greater control over the stereochemistry and regiochemistry of fluorinated alcohol synthesis.

Development of Stereoselective Syntheses for Chiral Fluorinated Alcohol Centers

The creation of chiral centers, particularly quaternary ones, in fluorinated molecules is of significant interest. Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity. rsc.org The development of methods for the stereoselective construction of fluorinated quaternary carbon centers is an active area of research. rsc.org

For the synthesis of chiral α-trifluoromethyl alcohols, enantioselective Hiyama cross-coupling reactions have been developed, which can also be extended to other perfluoroalkyl alcohols. researchgate.netamanote.com These methods can produce a wide range of chiral CF3-substituted alcohols and ethers in high yields and enantioselectivity. researchgate.net Prolinamide-thioureas have been identified as efficient organocatalysts for the aldol (B89426) reaction between ketones and perfluoroalkyl ketones, yielding tertiary alcohols with high enantioselectivities. nih.gov Furthermore, chemoenzymatic approaches, utilizing alcohol dehydrogenases, have been successfully employed for the synthesis of chiral α-fluorinated secondary alcohols with excellent enantiomeric excess. nih.gov These strategies could potentially be adapted for the enantioselective synthesis of this compound if a prochiral precursor is used.

Table 2: Examples of Stereoselective Methods for Fluorinated Alcohol Synthesis

Catalytic System/Method Reaction Type Achieved Selectivity Reference
Nickel-catalyzed Hiyama cross-coupling Stereoconvergent cross-coupling High yield and enantioselectivity (e.g., 95% ee). researchgate.net researchgate.netamanote.com
Prolinamide-thiourea organocatalyst Aldol reaction High to quantitative yields and high enantioselectivities (up to 81% ee). nih.gov nih.gov
Alcohol dehydrogenase from Lactobacillus kefir Enzymatic reduction of ketones Enantiomeric excess of 95–>99%. nih.gov nih.gov

Chemo- and Regioselectivity in Branched Fluorinated Alcohol Formation

Achieving high chemo- and regioselectivity is crucial for the efficient synthesis of complex molecules, minimizing the formation of unwanted byproducts. In the context of branched fluorinated alcohols, this involves controlling which functional groups react and where new bonds are formed.

The hydrocarbonylation of alkenes catalyzed by rhodium complexes with specific bidentate ligands has been shown to produce alcohols with high chemo- and regioselectivity. nih.govrsc.org By carefully selecting the ligands and reaction conditions, the formation of the desired alcohol isomer can be maximized. nih.gov Additionally, tandem reactions, such as a fluorination-desulfonation sequence, have been developed for the chemo-, regio-, and stereoselective synthesis of monofluoroalkenes, which can serve as precursors to fluorinated alcohols. rsc.org These advanced catalytic systems and tandem strategies offer promising avenues for the controlled synthesis of specifically substituted branched fluorinated alcohols like this compound.

Chemical Derivatization Pathways and Functional Group Interconversions

The chemical reactivity of this compound is centered around its tertiary alcohol group. Unlike primary or secondary alcohols, tertiary alcohols exhibit distinct reactivity, particularly in oxidation reactions. Functional group interconversions, therefore, often require multi-step strategies or specific reagents to overcome the inherent stability of the tertiary carbinol center.

The direct oxidation of tertiary alcohols to aldehydes or carboxylic acids is generally not feasible under standard conditions. chemguide.co.uklibretexts.org This is because the carbinol carbon (the carbon atom bonded to the hydroxyl group) lacks a hydrogen atom, which is necessary for the typical elimination step in oxidation mechanisms that form a carbonyl group. libretexts.orglibretexts.org Consequently, any transformation of this compound to an aldehyde or carboxylic acid would necessitate a reaction sequence that involves carbon-carbon bond cleavage or an initial modification of the alcohol.

A plausible and controlled synthetic route involves an initial dehydration reaction to form an alkene, followed by oxidative cleavage of the resulting double bond.

Dehydration to Fluorinated Alkenes: Tertiary alcohols readily undergo dehydration in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), upon heating. libretexts.org This E1 elimination reaction involves protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a tertiary carbocation. Subsequent deprotonation from an adjacent carbon atom yields an alkene. For this compound, this reaction would likely produce a mixture of isomeric alkenes.

Table 1: Predicted Dehydration of this compound

ReactantReagents & ConditionsPredicted ProductsTypical Yield
This compoundConcentrated H₂SO₄ or H₃PO₄, heat2-Methyl-4-perfluorohexyl-1-butene and 2-Methyl-4-perfluorohexyl-2-butene (as a mixture of E/Z isomers)Good
This compoundPhosphorous oxychloride (POCl₃) in pyridine2-Methyl-4-perfluorohexyl-1-butene (likely favored due to non-acidic conditions and steric factors)Good
This compoundIodine (I₂) with triphenylphosphine (B44618) (Ph₃P)Predominantly the most stable alkene isomer (2-Methyl-4-perfluorohexyl-2-butene)Good

Oxidative Cleavage to Aldehydes and Ketones: Once the fluorinated alkene is synthesized, the double bond can be cleaved to yield carbonyl compounds. Ozonolysis (O₃) is a highly effective method for this transformation. The alkene reacts with ozone, and subsequent workup with a reducing agent (like dimethyl sulfide, (CH₃)₂S, or zinc) yields aldehydes or ketones.

Cleavage of 2-Methyl-4-perfluorohexyl-1-butene would yield formaldehyde (B43269) and a fluorinated ketone: 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorodecan-8-one.

Cleavage of 2-Methyl-4-perfluorohexyl-2-butene would yield acetaldehyde (B116499) and the same fluorinated ketone.

While this process yields a fluorinated ketone, obtaining a fluorinated aldehyde or carboxylic acid from the original molecule via this route would require a different starting alkene structure, which cannot be directly formed from this compound. Direct oxidative cleavage of the tertiary alcohol under harsh conditions (e.g., using hot, concentrated potassium permanganate) can occur but is often unselective and leads to a complex mixture of degradation products.

The synthetic utility of this compound as a building block primarily stems from its conversion into more versatile intermediates, such as the fluorinated alkenes described above. The perfluorohexyl-substituted alkene is an electron-deficient olefin, making it a valuable precursor for various additions and functionalizations.

Derivatization via the Alkene Intermediate: The alkene generated from dehydration serves as a key entry point for introducing new functional groups and extending the carbon skeleton.

Table 2: Predicted Synthetic Transformations of the Alkene Derived from this compound

Starting MaterialReaction TypeReagents & ConditionsExpected Product
2-Methyl-4-perfluorohexyl-1-buteneHydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH2-Methyl-4-perfluorohexyl-1-butanol (a primary alcohol)
2-Methyl-4-perfluorohexyl-1-buteneEpoxidationm-CPBA or other peroxy acids2-(2-(Perfluorohexyl)ethyl)-2-methyloxirane (a fluorinated epoxide)
2-Methyl-4-perfluorohexyl-1-buteneDihydroxylationOsO₄ (catalytic), NMO; or cold, dilute KMnO₄2-Methyl-4-perfluorohexyl-1,2-butanediol (a diol)
2-Methyl-4-perfluorohexyl-1-buteneRadical Addition of HBrHBr, peroxides (e.g., AIBN or benzoyl peroxide)1-Bromo-2-methyl-4-perfluorohexylbutane (Anti-Markovnikov addition)

These transformations introduce new functionalities—primary alcohols, epoxides, diols, and alkyl halides—onto the fluorinated scaffold. Each of these products is a valuable building block in its own right. For instance:

The primary alcohol (2-Methyl-4-perfluorohexyl-1-butanol) can be readily oxidized to the corresponding aldehyde and then to a carboxylic acid using standard reagents like PCC and Jones reagent, respectively. This provides a controlled, multi-step route to the functional groups mentioned in section 2.3.1.

The fluorinated epoxide is a potent electrophile that can be opened by a variety of nucleophiles to introduce diverse substituents and build molecular complexity.

The alkyl halide can participate in nucleophilic substitution (Sₙ2) reactions or be used to form organometallic reagents (e.g., Grignard reagents), enabling the formation of new carbon-carbon bonds.

Environmental Behavior and Transformation Pathways of 2 Methyl 4 Perfluorohexyl 2 Butanol and Homologues

Environmental Occurrence and Distribution Mechanisms

The distribution of FTOHs in the environment is governed by their physicochemical properties, which dictate their partitioning between the atmosphere, water, and soil.

Atmospheric Transport and Gas-Phase Partitioning of Fluorotelomer Alcohols

Fluorotelomer alcohols are considered semi-volatile compounds, a characteristic that allows them to partition into the atmosphere from consumer products or during industrial processes. acs.orgrsc.org Their volatility, combined with an estimated atmospheric lifetime of about 20 days, facilitates widespread hemispheric distribution. acs.orgutoronto.cautoronto.ca This makes long-range atmospheric transport a significant pathway for their global dissemination. utoronto.caacs.org

Indeed, FTOHs like the 6:2, 8:2, and 10:2 homologues have been detected in the troposphere, with higher concentrations typically found in urban areas compared to rural ones, suggesting ongoing release from populated and industrialized regions. utoronto.ca Atmospheric concentrations in North America have been measured in the range of 17 to 135 pg/m³. acs.orgutoronto.ca High-resolution atmospheric models have been developed to simulate the transport and degradation of FTOHs, confirming their potential to act as sources of PFCAs in remote locations such as the Arctic. acs.orgnih.gov

Aqueous Phase Distribution and Mobility in Hydrological Systems

The behavior of FTOHs in aquatic environments is largely dictated by their water solubility. Research demonstrates that the aqueous solubility of FTOHs is strongly influenced by the length of their perfluorocarbon chain. acs.orgnih.gov As the chain length increases, solubility in water decreases significantly. nih.gov Specifically, each additional CF2 moiety has been shown to decrease the aqueous solubility by approximately 0.78 log units. acs.orgnih.gov

For instance, the measured aqueous solubility of 8:2 FTOH is very low, around 0.194 mg/L. acs.orgnih.gov Due to their low water solubility, the quantities of FTOHs expected in natural waters are generally small, though they can be introduced via atmospheric deposition. oup.com Once in the aqueous phase, their mobility can be influenced by interactions with dissolved organic carbon. acs.orgnih.gov

Aqueous Solubility of Select Fluorotelomer Alcohols

CompoundFormulaAqueous Solubility (mg/L)Reference
8:2 Fluorotelomer AlcoholF(CF₂)₈CH₂CH₂OH0.194 - 0.224 acs.orgnih.govresearchgate.net
General TrendSolubility decreases by ~0.78 log units for each added CF₂ group. acs.orgnih.gov

Interaction and Sorption Phenomena in Soil and Sediment Matrices

When FTOHs enter terrestrial environments, their fate is heavily influenced by sorption to soil and sediment particles. The primary factor governing this sorption is the organic carbon content of the soil. acs.orgnih.govacs.org The perfluorocarbon chain length is also a dominant structural feature affecting sorption; longer-chain FTOHs exhibit stronger sorption. acs.orgnih.gov

Studies have shown that for each additional CF2 group in the FTOH molecule, the organic carbon-normalized sorption coefficient (Koc) increases by about 0.87 log units. acs.orgnih.gov Sorption isotherms for FTOHs are generally linear, and the process appears to be driven by hydrophobic partitioning. acs.orgnih.gov For 8:2 FTOH, a log Koc value of 4.13 ± 0.16 has been reported, indicating a strong tendency to partition to soil organic matter. acs.orgnih.govresearchgate.net This strong sorption reduces their mobility and potential for leaching into groundwater systems. confex.com

Soil Sorption Coefficients for Select Fluorotelomer Alcohols

CompoundLog KocKey Influencing FactorsReference
8:2 Fluorotelomer Alcohol4.13 ± 0.16Soil Organic Carbon Content, Perfluorocarbon Chain Length acs.orgnih.govresearchgate.net
General TrendIncreases by ~0.87 log units per CF₂ group acs.orgnih.gov

Abiotic Degradation Mechanisms

Abiotic degradation processes, particularly in the atmosphere, are key transformation pathways for FTOHs, leading to the formation of other environmentally significant compounds.

Atmospheric Oxidation Pathways, Including Hydroxyl Radical Initiated Reactions

The primary atmospheric loss process for FTOHs is oxidation initiated by reaction with hydroxyl (OH) radicals. acs.orgutoronto.cautoronto.canih.gov This reaction is relatively slow, leading to an estimated atmospheric lifetime of approximately 20 days for FTOH homologues with two or more perfluorinated carbons. utoronto.canih.gov The length of the perfluoroalkyl chain does not appear to have a significant impact on the reaction rate with OH radicals. nih.gov

The oxidation process involves the abstraction of a hydrogen atom, primarily from the -CH2- group adjacent to the alcohol functionality. acs.orgutoronto.ca This initial reaction leads to a cascade of further reactions, ultimately forming a variety of degradation products, including a homologous series of persistent perfluorinated carboxylic acids (PFCAs). acs.orgutoronto.caacs.org Smog chamber studies have confirmed that the atmospheric degradation of FTOHs is a likely source of the PFCAs observed in remote environments. acs.orgutoronto.ca

Rate Constants for the Reaction of FTOHs with Atmospheric Oxidants (296 ± 2K)

ReactionRate Constant (cm³ molecule⁻¹ s⁻¹)Reference
OH + F(CF₂CF₂)ₙCH₂CH₂OH (n=2,3,4)(1.07 ± 0.22) x 10⁻¹² nih.gov
Cl + F(CF₂CF₂)ₙCH₂CH₂OH (n=2,3,4)(1.61 ± 0.49) x 10⁻¹¹ nih.gov

Biotic Transformation and Mineralization Studies in Environmental Systems

The biotransformation of fluorotelomer compounds is a key process influencing their environmental persistence and the formation of more stable degradation products. Both aerobic and anaerobic conditions play a significant role in these transformation pathways, leading to a diverse array of intermediate and terminal metabolites.

Aerobic Biotransformation Pathways to Perfluoroalkyl Carboxylic Acids (PFCAs)

Under aerobic conditions, the primary biotransformation pathway for FTOHs involves the oxidation of the alcohol group, leading to the formation of perfluoroalkyl carboxylic acids (PFCAs). This process is initiated by the microbial oxidation of the FTOH to a corresponding aldehyde, which is then further oxidized to a fluorotelomer carboxylic acid (FTCA). Subsequent biotransformation steps can lead to the formation of shorter-chain PFCAs.

Studies on linear FTOHs, such as 8:2 FTOH, have shown that aerobic biodegradation is a significant pathway for the formation of PFOA (perfluorooctanoic acid) and other PFCAs. This transformation has been observed in various environmental matrices, including soil, activated sludge, and by pure bacterial cultures, such as Pseudomonas species. nih.govnih.govconsensus.app The general aerobic biotransformation pathway for an n:2 FTOH can be summarized as follows:

n:2 FTOH → n:2 FT-aldehyde → n:2 FTCA → (n-1):3 acid → ... → Cn-1PFA

Research has demonstrated that the yield of PFCAs from the aerobic biotransformation of FTOHs can vary depending on the specific environmental conditions and the microbial communities present. For instance, in a study using landfill leachate-sediment microcosms, the biotransformation of 8:2 FTOH was slow, but resulted in the formation of C6 to C8 PFCAs, with PFOA being the most abundant product.

While direct studies on 2-Methyl-4-perfluorohexyl-2-butanol are not available, it is anticipated that its aerobic biotransformation would also proceed through oxidation of the alcohol group. However, the branched structure of this tertiary alcohol may influence the rate and pathway of degradation compared to its linear counterparts. The methyl group on the second carbon could potentially hinder the initial oxidation step or lead to the formation of different intermediates.

Table 1: Aerobic Biotransformation of Fluorotelomer Alcohols (FTOHs) and Key Findings

FTOH Homologue Environmental System Key Transformation Products Research Findings
8:2 FTOH Soil and pure bacterial cultures (Pseudomonas sp.) PFOA and other PFCAs Transformation occurs via cometabolic processes. nih.gov
8:2 FTOH Landfill leachate-sediment C6-C8 PFCAs (PFOA most abundant) Slow biotransformation, suggesting persistence.
6:2 FTOH Microbial systems PFHpA, PFHxA, PFPeA, PFBA Formation of a range of shorter-chain PFCAs.

Anaerobic Biotransformation Processes and Metabolite Formation

Under anaerobic conditions, the biotransformation of FTOHs proceeds through different pathways compared to aerobic degradation, generally leading to a different suite of metabolites. Studies have shown that under methanogenic conditions, FTOHs are transformed into polyfluorinated acids, but the formation of PFCAs is often less significant than under aerobic conditions.

For example, the anaerobic biotransformation of 8:2 FTOH in digester sludge resulted in the formation of 8:2 FTCA, 8:2 FTUCA (unsaturated fluorotelomer carboxylic acid), and 7:3 acid as major products, with only low levels of PFOA detected. This suggests that anaerobic environments may not be a major source of PFCAs from FTOH contamination.

The anaerobic degradation of this compound is also not directly documented. However, based on studies of other branched and tertiary alcohols, it can be inferred that the degradation would likely be slower than that of linear FTOHs. The stability of the tertiary carbon and the presence of the perfluorohexyl chain would likely make it recalcitrant under anaerobic conditions.

Table 2: Anaerobic Biotransformation of Fluorotelomer Alcohols (FTOHs) and Key Findings

FTOH Homologue Environmental System Key Transformation Products Research Findings
8:2 FTOH Anaerobic digester sludge 8:2 FTCA, 8:2 FTUCA, 7:3 acid Low yield of PFOA.
6:2 FTOH Anaerobic digester sludge 6:2 FTCA, 6:2 FTUCA, 5:3 acid Inefficient at forming PFCAs.
N-ethyl perfluorooctanesulfonamido ethanol (B145695) (EtFOSE) Anaerobic digester sludge N-ethyl perfluorooctanesulfonamido acetate, perfluorooctane (B1214571) sulfinate Slow degradation with a long half-life. sigmaaldrich.com

Identification and Characterization of Intermediate and Terminal Environmental Transformation Products

The identification of intermediate and terminal transformation products is critical for a complete understanding of the environmental fate of this compound and its homologues. For linear FTOHs, a number of key intermediates have been identified in both aerobic and anaerobic studies.

Aerobic Intermediates:

n:2 Fluorotelomer Aldehydes (FTALs): Short-lived intermediates formed from the initial oxidation of FTOHs.

n:2 Fluorotelomer Carboxylic Acids (FTCAs): More stable intermediates formed from the oxidation of FTALs.

n:2 Unsaturated Fluorotelomer Carboxylic Acids (FTUCAs): Formed through the loss of a fluoride (B91410) ion from FTCAs.

(n-1):3 Acids: Formed through further degradation of FTUCAs.

Anaerobic Intermediates:

n:2 FTCAs and n:2 FTUCAs: Also observed under anaerobic conditions.

(n-1):3 Acids: A significant product in the anaerobic pathway.

Terminal Products: Under aerobic conditions, the terminal products are primarily a mixture of PFCAs with varying chain lengths. Perfluorooctanoic acid (PFOA) is a major terminal product from the degradation of 8:2 FTOH. Shorter-chain PFCAs are also formed. Under anaerobic conditions, the formation of stable terminal PFCAs is less pronounced, with polyfluorinated carboxylic acids being more significant end products of the observed transformation pathways.

For this compound, while specific metabolites have not been identified, it is plausible that analogous intermediates could be formed. The tertiary alcohol structure might lead to the formation of a ketone intermediate through oxidation, which could then undergo further transformation. The stability of the perfluorohexyl chain suggests that perfluorohexanoic acid (PFHxA) could be a potential terminal degradation product, although the pathway to its formation from a branched precursor is likely complex and may not be as direct as from linear FTOHs.

Table 3: Identified Transformation Products of Fluorotelomer Alcohols (FTOHs)

Compound Name Abbreviation Formula Transformation Condition
8:2 Fluorotelomer Alcohol 8:2 FTOH C8F17CH2CH2OH Parent Compound
8:2 Fluorotelomer Aldehyde 8:2 FTAL C8F17CH2CHO Aerobic Intermediate
8:2 Fluorotelomer Carboxylic Acid 8:2 FTCA C8F17CH2COOH Aerobic/Anaerobic Intermediate
8:2 Unsaturated Fluorotelomer Carboxylic Acid 8:2 FTUCA C7F15CF=CHCOOH Aerobic/Anaerobic Intermediate
7:3 Acid 7:3 Acid C7F15CH2CH2COOH Anaerobic Intermediate
Perfluorooctanoic Acid PFOA C7F15COOH Aerobic Terminal Product
Perfluoroheptanoic Acid PFHpA C6F13COOH Aerobic Terminal Product
Perfluorohexanoic Acid PFHxA C5F11COOH Aerobic Terminal Product
Perfluoropentanoic Acid PFPeA C4F9COOH Aerobic Terminal Product
Perfluorobutanoic Acid PFBA C3F7COOH Aerobic Terminal Product

Advanced Analytical Methodologies for 2 Methyl 4 Perfluorohexyl 2 Butanol in Environmental Matrices

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of fluorinated compounds like 2-Methyl-4-perfluorohexyl-2-butanol in environmental samples. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and the complexity of the sample matrix.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of a broad range of per- and polyfluoroalkyl substances (PFAS), including fluorotelomer alcohols (FTOHs). nih.govresearchgate.net This method is particularly well-suited for analyzing complex environmental matrices such as water, soil, and biota.

The analytical process typically involves an extraction step to isolate the target analytes from the sample matrix. Common extraction techniques include solid-phase extraction (SPE) for aqueous samples and solvent extraction for solid samples. nih.govresearchgate.net The chromatographic separation is generally achieved using a C18 reversed-phase column. nih.gov Optimization of the mobile phase, often a mixture of water and an organic solvent like methanol or acetonitrile with additives such as formic acid or ammonium acetate, is crucial for achieving good peak shape and separation from matrix interferences. nih.gov

For detection, tandem mass spectrometry operating in negative ion mode is frequently employed. While FTOHs can be challenging to ionize directly, they can form adducts, such as acetate adducts, which can be readily detected. researchgate.net The optimization of mass spectrometric conditions is essential to enable the formation of deprotonated FTOH molecules in the negative ion electrospray mode. nih.govresearchgate.net To enhance sensitivity, especially at low concentrations, derivatization of the alcohol group with a reagent like dansyl chloride can be performed. pku.edu.cnepa.gov This not only improves ionization efficiency but also reduces matrix effects, which can be a significant issue in environmental analysis. pku.edu.cn

Table 1: Typical LC-MS/MS Parameters for Fluorotelomer Alcohol Analysis

ParameterCondition
Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BMethanol or Acetonitrile
GradientOptimized for separation of target analytes
Flow Rate0.2 - 0.4 mL/min
Mass Spectrometry
Ionization ModeNegative Ion Electrospray (ESI-)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion[M-H]⁻ or adducts (e.g., [M+CH₃COO]⁻)
Product IonsSpecific fragments for quantification and confirmation

Gas chromatography-mass spectrometry (GC-MS) is a preferred method for the analysis of volatile and semi-volatile compounds, including many FTOHs. alsglobal.eualsglobal.comalsglobal.com Given the potential volatility of this compound, GC-MS and particularly GC-tandem mass spectrometry (GC-MS/MS) offer high sensitivity and selectivity. alsglobal.eushimadzu.com

Sample preparation for GC-MS analysis often involves liquid-liquid extraction or solid-phase microextraction (SPME) to isolate and concentrate the analytes. Derivatization may also be employed to improve the chromatographic behavior and sensitivity of the FTOHs. researchgate.net Separation is typically achieved on a low-polarity capillary column.

For detection, both electron ionization (EI) and chemical ionization (CI) can be used. shimadzu.com While EI provides characteristic fragmentation patterns useful for identification, CI, particularly in the positive mode (PCI), can offer enhanced sensitivity for certain compounds. alsglobal.eu The use of a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode significantly improves the signal-to-noise ratio and reduces interferences from the sample matrix, allowing for very low detection limits. shimadzu.comric-technologies.com

Table 2: Typical GC-MS/MS Parameters for Fluorotelomer Alcohol Analysis

ParameterCondition
Chromatography
ColumnLow-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium
Injection ModeSplitless or Pulsed Split
Temperature ProgramOptimized for analyte separation
Mass Spectrometry
Ionization ModeElectron Ionization (EI) or Positive Chemical Ionization (PCI)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor IonMolecular ion or characteristic fragment
Product IonsSpecific fragments for quantification and confirmation

Isomer-Specific Analysis and Characterization

The presence of structural isomers of fluorinated compounds in the environment is a growing concern. Distinguishing between branched and linear isomers is critical as their environmental fate, transport, and toxicity can differ significantly.

The development of analytical methods capable of separating and identifying isomers of perfluoroalkyl alcohols is an ongoing area of research. For a compound like this compound, which is a branched tertiary alcohol, distinguishing it from its linear or other branched isomers is essential for accurate environmental assessment. The primary challenge lies in achieving sufficient chromatographic resolution to separate these closely related structures.

High-resolution gas chromatography is a powerful tool for the separation of volatile isomers. By using long capillary columns with specialized stationary phases and optimizing the temperature program, it is often possible to achieve baseline separation of different structural isomers. The distinct fragmentation patterns of the separated isomers in the mass spectrometer can then be used for their individual identification and quantification.

For less volatile or thermally labile isomers, advanced liquid chromatography techniques, such as ultra-high-performance liquid chromatography (UHPLC), can provide the necessary resolving power. The choice of stationary phase and mobile phase composition is critical for achieving the desired separation. The coupling of UHPLC with high-resolution mass spectrometry (HRMS) can further aid in the identification of isomers by providing accurate mass measurements of precursor and product ions, which can help in elucidating their elemental composition and structure.

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, HRMS)

While chromatographic techniques coupled with mass spectrometry are excellent for detection and quantification, high-resolution spectroscopic methods are indispensable for the unambiguous structural elucidation of novel or unknown fluorinated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a highly specific and powerful tool for the analysis of fluorinated compounds. nih.gov The chemical shifts and coupling constants in a ¹⁹F NMR spectrum provide detailed information about the electronic environment of each fluorine atom in the molecule, allowing for the precise determination of the compound's structure, including the position of branching and functional groups. researchgate.net For this compound, ¹⁹F NMR would be instrumental in confirming the structure of the perfluorohexyl chain. ¹H and ¹³C NMR would provide complementary information about the non-fluorinated part of the molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. nih.gov This is particularly useful for identifying unknown compounds or confirming the identity of known ones. When coupled with chromatographic separation, HRMS can provide confident identification of target analytes even in complex matrices. Techniques like Direct Analysis in Real Time (DART) coupled with HRMS can enable rapid screening of samples for the presence of fluorinated compounds without extensive sample preparation. nih.gov

Challenges in Environmental Quantification and Comprehensive Analytical Strategies for Novel Fluorinated Alcohols

The environmental quantification of novel fluorinated alcohols, such as this compound, presents a significant analytical challenge due to the vast and ever-expanding landscape of per- and polyfluoroalkyl substances (PFAS). As legacy PFAS are phased out, they are often replaced with a multitude of alternative chemistries, including a variety of novel fluorinated alcohols. nih.gov This creates a complex analytical task of detecting and quantifying a wide range of compounds with diverse physicochemical properties. nih.gov

One of the primary challenges is that many of these novel compounds, including specific fluorinated alcohols, have not been adequately characterized or cataloged, making their comprehensive detection a significant hurdle. battelle.org Standard analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are effective for ionic PFAS like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS), may not be suitable for all novel fluorinated compounds. nih.govmdpi.com For instance, neutral and more volatile compounds like fluorotelomer alcohols (FTOHs) often lack ionizable groups, making them difficult to analyze with sufficient sensitivity using conventional LC-MS/MS techniques. nih.gov

The sheer number of PFAS, with thousands registered globally, means that targeted analysis, which focuses on a predefined list of known compounds, is often insufficient to capture the full extent of environmental contamination. diva-portal.org A significant portion of the total PFAS present in environmental samples can consist of unidentified precursor compounds. nih.gov This "dark matter" of unknown PFAS requires more advanced and comprehensive analytical strategies.

To address these challenges, the scientific community is moving towards more sophisticated and holistic analytical approaches. These strategies are designed to not only quantify known target compounds but also to identify previously unknown or "emerging" PFAS.

Comprehensive Analytical Strategies:

A multi-faceted approach is necessary for the robust analysis of novel fluorinated alcohols in complex environmental matrices. This involves a combination of advanced instrumentation, innovative methodologies, and strategic workflows.

High-Resolution Mass Spectrometry (HRMS): Untargeted analysis using HRMS has become a cornerstone in the detection of uncharacterized PFAS in the environment. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy and resolution, enabling the identification of novel PFAS compounds without the need for authentic reference standards. diva-portal.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fluorinated alcohols that are not amenable to LC-MS/MS, GC-MS is a more suitable technique. nih.govnih.gov The use of techniques like positive chemical ionization (PCI) within GC-MS/MS can enhance the sensitivity, selectivity, and reliability of determining FTOHs. alsenvironmental.co.uk

Fluorine Mass Balance (FMB) Approach: This strategy aims to quantify the gap between the total amount of organofluorine in a sample and the amount accounted for by targeted PFAS analysis. diva-portal.org By subtracting the fluorine attributed to known PFAS from the total or extractable organic fluorine, researchers can estimate the quantity of unknown PFAS present and prioritize samples for further investigation. diva-portal.org

Total Oxidizable Precursor (TOP) Assay: This assay provides insight into the presence of unknown PFAS that can be oxidized to form perfluoroalkyl acids (PFAAs). While not all fluorinated compounds can be oxidized, this method complements targeted analysis by revealing the presence of precursor substances. acs.org

Advanced Sample Preparation: The complexity of environmental matrices necessitates robust sample preparation techniques to isolate and preconcentrate target analytes. Solid-phase extraction (SPE) is a commonly used method, with specific sorbents being more effective for different types of PFAS. mdpi.com For volatile compounds like FTOHs, losses during sample preparation can be a significant issue, sometimes requiring the use of adsorbents like activated carbon to improve recovery. acs.org

The following table summarizes some of the analytical techniques and their applications for novel fluorinated alcohols:

Analytical TechniquePrimary Application for Novel Fluorinated AlcoholsKey AdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS)Identification of unknown and emerging polar and semi-polar fluorinated compounds. nih.govdiva-portal.orgEnables non-targeted and suspect screening without reference standards. diva-portal.orgMay not be suitable for all volatile or neutral compounds.
Gas Chromatography-Mass Spectrometry (GC-MS/MS)Quantification of volatile fluorinated alcohols (e.g., FTOHs). nih.govalsenvironmental.co.ukHigh chromatographic efficiency for volatile analytes. nih.govLimited to thermally stable and volatile compounds.
Fluorine Mass Balance (FMB)Estimation of the total unknown organofluorine content in a sample. diva-portal.orgProvides a measure of the "dark matter" of PFAS. diva-portal.orgDoes not provide structural information on the unknown compounds.
Total Oxidizable Precursor (TOP) AssayDetection of precursor compounds that can be transformed into PFAAs. acs.orgComplements targeted analysis by including precursors.Not all precursors are oxidizable, and not all products are known. acs.org

The effective environmental quantification of this compound and other novel fluorinated alcohols requires a strategic combination of these advanced analytical methodologies. By moving beyond simple targeted analysis and embracing a more comprehensive and holistic approach, researchers can better understand the full scope of PFAS contamination in the environment.

Potential Research Applications in Advanced Materials Science and Chemical Engineering

Role as Synthetic Intermediates for Novel Fluoropolymers and Functional Materials

Fluoropolymers are a significant class of materials known for their chemical resistance and durability. The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties, leading to materials with highly desirable characteristics. 2-Methyl-4-perfluorohexyl-2-butanol can serve as a valuable building block, or synthetic intermediate, in the creation of new fluoropolymers. By incorporating this compound into polymer chains, researchers can potentially tailor the properties of the resulting materials for specific applications.

Side-chain fluorinated polymers, where a fluorinated group is attached to the main polymer backbone, are a key area of interest. This approach allows for the modification of surface properties without altering the fundamental characteristics of the polymer backbone. The copolymerization of a fluorinated monomer with a non-fluorinated one, often a hydrocarbon, is a common strategy. This can result in semifluorinated copolymers with unique properties. nih.gov

Exploration in the Design of Specialized Solvents and Reaction Media

The distinct polarity characteristics of this compound make it a candidate for use as a specialized solvent or as a component in unique reaction media. The hydroxyl group provides a degree of polarity, while the perfluorohexyl tail introduces a nonpolar, fluorophilic character. This duality can be advantageous in chemical reactions where reactants have differing solubilities.

For instance, its non-fluorinated analogue, 2-methyl-2-butanol, is used as a solvent in various applications, including in the extraction of furfural from aqueous solutions. The fluorinated version could offer enhanced or different solvent properties, particularly in reactions involving other fluorinated compounds.

Investigation in Amphiphilic Systems and Surface Science

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, are fundamental to many areas of science and technology, from detergents to drug delivery systems. This compound is an example of an amphiphilic molecule. The hydroxyl group acts as the hydrophilic head, while the perfluorohexyl chain is the hydrophobic tail.

This amphiphilic nature drives the self-assembly of these molecules into organized structures, such as micelles, in solution. In surface science, these molecules can form monolayers at interfaces, for example, at the air-water interface. The fluorinated tail has a strong tendency to orient itself away from water, leading to the formation of highly ordered surface films. These films can significantly alter the surface properties of a material, for instance, by creating a highly water-repellent or low-friction surface. The self-assembly of fluorocarbon-hydrocarbon diblocks into mesoscopic surface domains is an area of active research.

Catalysis and Reagent Design Utilizing Fluorinated Scaffolds

The incorporation of fluorine into molecular scaffolds can have a profound impact on their reactivity and catalytic activity. Fluorinated scaffolds are being increasingly explored in the design of new catalysts and reagents. chimia.ch The high electronegativity of fluorine can influence the electron distribution within a molecule, which in turn can affect its interaction with other molecules in a chemical reaction.

While direct applications of this compound in catalysis are still emerging, its structure provides a basis for the design of new fluorinated ligands for metal catalysts or as a scaffold for organocatalysts. The unique steric and electronic properties conferred by the perfluorohexyl group could lead to catalysts with novel selectivity and reactivity. The development of new methods for synthesizing fluorine-containing molecules is a key area of focus, with transition metal-catalyzed C-H bond activation being a promising approach. chimia.chresearchgate.net

Future Research Directions and Unaddressed Scientific Challenges

Elucidation of Comprehensive Environmental Transformation Pathways for Branched Perfluoroalkyl Alcohols

A critical area of future research is the complete mapping of the environmental fate and transformation pathways of branched perfluoroalkyl alcohols like 2-Methyl-4-perfluorohexyl-2-butanol. While research has begun to illuminate the biodegradation of linear fluorotelomer alcohols (FTOHs), which are known precursors to persistent perfluoroalkyl carboxylic acids (PFCAs), the environmental journey of their branched counterparts is less understood. rsc.orggcms.cz

Future studies must focus on identifying the biotic and abiotic degradation products of this compound. Key questions to be addressed include:

Does the tertiary alcohol structure influence the rate and pathway of degradation compared to primary or secondary fluorinated alcohols?

What are the specific microbial communities or enzymatic systems capable of transforming this compound?

Under what environmental conditions (e.g., aerobic, anaerobic, photolytic) does transformation occur?

Does the presence of the methyl group at the C2 position create unique, potentially more complex, or persistent degradation intermediates compared to linear FTOHs?

Understanding these pathways is paramount for predicting the long-term environmental impact and potential for the formation of terminal, persistent organic pollutants.

Development of Sustainable and Atom-Economical Synthetic Methodologies for Fluorinated Alcohols

The synthesis of fluorinated alcohols, including branched structures, often relies on multi-step processes that may not be environmentally benign or atom-economical. For instance, the synthesis of a related non-fluorinated compound, 2-methyl-4-phenyl-2-butanol (B93477), can be achieved through the reaction of styrene (B11656) with isopropanol (B130326) or via a Grignard reaction with benzylacetone (B32356), methods that may involve harsh reagents or produce significant byproducts. chemicalbook.comgoogle.comgoogle.com

A significant challenge lies in developing greener synthetic routes to compounds like this compound. Future research should prioritize:

Catalytic Approaches: Investigating novel catalysts that can facilitate the direct and selective addition of perfluorohexyl groups to a butanol framework.

Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce the reliance on petrochemicals.

Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, minimize waste, and enhance safety.

Reduced Use of Hazardous Reagents: Designing synthetic pathways that avoid the use of highly reactive or toxic substances.

Achieving these goals will not only make the production of such specialty chemicals more sustainable but also economically more viable for potential applications.

Advancement of Computational Modeling for Predicting Complex Environmental Interactions and Material Properties

Computational modeling presents a powerful tool for predicting the behavior of emerging contaminants like this compound, for which empirical data may be scarce. While models exist for some per- and polyfluoroalkyl substances (PFAS), the unique structural features of a branched, tertiary perfluoroalkyl alcohol require dedicated model development and validation.

Future computational research should focus on:

Predicting Environmental Partitioning: Developing and refining models to accurately predict how the compound will partition between air, water, soil, and sediment. The octanol-water partition coefficient (Log P) is a key parameter, and its accurate prediction for branched fluorinated structures is crucial. mdpi.com

Forecasting Bioaccumulation Potential: Creating models to estimate the likelihood of the compound accumulating in living organisms. The carbon chain length and the presence of functional groups are known to influence bioaccumulation. nih.gov

Simulating Transformation Pathways: Using quantum chemical calculations to predict the most likely sites of metabolic attack and the nature of potential degradation products.

Relating Structure to Properties: Establishing quantitative structure-activity relationships (QSARs) to predict the material properties (e.g., surfactant behavior, thermal stability) of this compound based on its molecular structure.

These computational tools can help prioritize experimental research, assess potential risks, and guide the design of safer alternative compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.